![molecular formula C15H17NO B15095249 2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)- CAS No. 883515-67-1](/img/structure/B15095249.png)
2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- is an organic compound that belongs to the class of amines It is characterized by the presence of a biphenyl group attached to the nitrogen atom of the propanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-bromobiphenyl with 2-propanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce various substituted amines.
Scientific Research Applications
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanamine: A simpler amine without the biphenyl group.
4-Bromobiphenyl: A biphenyl compound with a bromine substituent.
1-Phenylpropanamine: An amine with a single phenyl group.
Uniqueness
2-Propanamine, 1-([1,1’-biphenyl]-4-yloxy)- is unique due to the presence of both the biphenyl and amine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
883515-67-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)propan-2-amine |
InChI |
InChI=1S/C15H17NO/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |
InChI Key |
ZKZMPUKMZBXSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


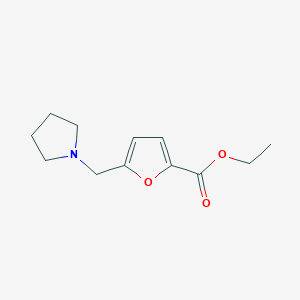
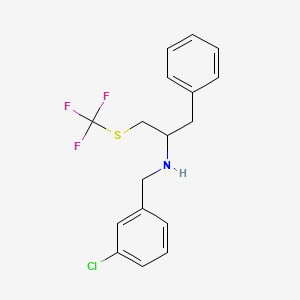
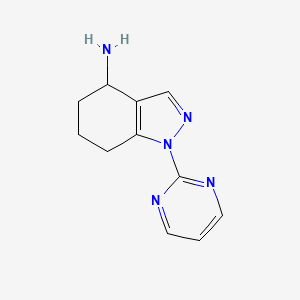

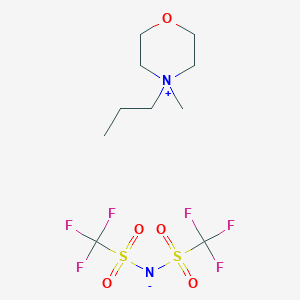
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
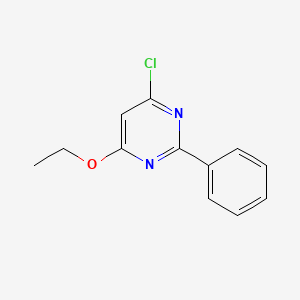
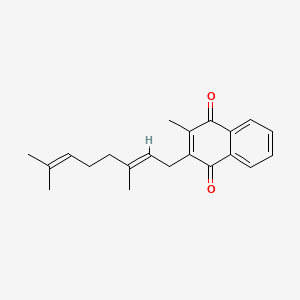
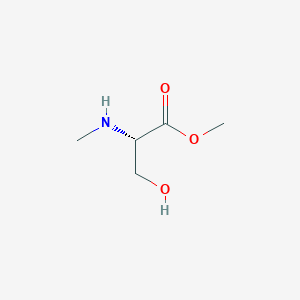
![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)
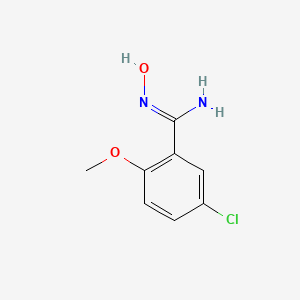
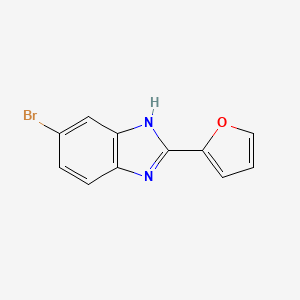

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
